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Compound of Interest

Compound Name: 0-1269

Cat. No.: B3062611

For Researchers, Scientists, and Drug Development Professionals

Abstract

0-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the scientific
community for its unexpected pharmacological profile. Initially investigated as a potential
cannabinoid receptor antagonist, subsequent research revealed its nature as a partial agonist
of the cannabinoid receptor 1 (CB1R), eliciting analgesic effects. This technical guide provides
a detailed overview of the discovery and synthesis of 0-1269, including experimental protocols
for its preparation and biological evaluation. Quantitative data are presented in structured
tables for clarity, and key pathways and workflows are visualized through diagrams to facilitate
a deeper understanding of this compound.

Discovery and Pharmacological Profile

0-1269, with the IUPAC name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-
pentylpyrazole-3-carboxamide, was developed as part of a series of diarylpyrazole compounds.
While structurally related to known cannabinoid receptor antagonists, 0-1269 demonstrated
partial agonist activity at the CB1 receptor. This discovery highlighted the subtle structural
modifications that can dramatically alter the pharmacological effects of ligands targeting the
endocannabinoid system.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3062611?utm_src=pdf-interest
https://www.benchchem.com/product/b3062611?utm_src=pdf-body
https://www.benchchem.com/product/b3062611?utm_src=pdf-body
https://www.benchchem.com/product/b3062611?utm_src=pdf-body
https://www.benchchem.com/product/b3062611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-

UPAC Name methyl-N-pentylpyrazole-3-carboxamide
Molecular Formula C22H22CI3Ns3O

Molar Mass 450.79 g/mol

CAS Number 336615-64-6

Synthesis of 0-1269

The synthesis of O-1269 is detailed in U.S. Patent 6,509,367. The general synthetic scheme
involves the condensation of a 3-ketoester with a substituted hydrazine to form the pyrazole
core, followed by amidation.

Experimental Protocol: Synthesis of 5-(4-
Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-
pentylpyrazole-3-carboxamide (0-1269)

Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate

o Materials: Ethyl acetoacetate, sodium hydride, 4-chlorobenzoyl chloride, anhydrous
tetrahydrofuran (THF).

e Procedure:

o

To a stirred solution of ethyl acetoacetate in anhydrous THF at 0°C under a nitrogen
atmosphere, sodium hydride (60% dispersion in mineral oil) is added portion-wise.

o

The mixture is stirred at room temperature for 30 minutes.

[¢]

A solution of 4-chlorobenzoyl chloride in anhydrous THF is added dropwise at 0°C.

[¢]

The reaction mixture is stirred at room temperature for 12 hours.
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o The reaction is quenched with saturated aqueous ammonium chloride solution and
extracted with ethyl acetate.

o The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

o The crude product is purified by column chromatography on silica gel to afford ethyl 2-(4-
chlorobenzoyl)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-
carboxylate

e Materials: Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, 2,4-dichlorophenylhydrazine
hydrochloride, ethanol, glacial acetic acid.

e Procedure:

o A mixture of ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate and 2,4-dichlorophenylhydrazine
hydrochloride in ethanol is prepared.

o A catalytic amount of glacial acetic acid is added.
o The reaction mixture is heated at reflux for 8 hours.

o The mixture is cooled to room temperature, and the resulting precipitate is collected by
filtration.

o The solid is washed with cold ethanol and dried under vacuum to yield ethyl 5-(4-
chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-
carboxylic acid

o Materials: Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-
carboxylate, lithium hydroxide, tetrahydrofuran (THF), water.

e Procedure:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o To a solution of the ester from Step 2 in a mixture of THF and water, lithium hydroxide is
added.

o The reaction mixture is stirred at room temperature for 24 hours.

o The THF is removed under reduced pressure, and the aqueous solution is acidified with
1IN HCI.

o The resulting precipitate is collected by filtration, washed with water, and dried to give the
carboxylic acid derivative.

Step 4: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-
carboxamide (0-1269)

o Materials: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid,
oxalyl chloride, N-pentylamine, triethylamine, dichloromethane (DCM).

e Procedure:

o To a solution of the carboxylic acid from Step 3 in dry DCM, a catalytic amount of
dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at
0°C.

o The reaction mixture is stirred at room temperature for 2 hours.

o The solvent and excess oxalyl chloride are removed under reduced pressure to yield the
crude acid chloride.

o The acid chloride is dissolved in dry DCM and added dropwise to a solution of N-
pentylamine and triethylamine in DCM at 0°C.

o The reaction mixture is stirred at room temperature for 4 hours.
o The mixture is washed with 1N HCI, saturated sodium bicarbonate solution, and brine.
o The organic layer is dried over anhydrous sodium sulfate and concentrated.

o The crude product is purified by column chromatography to afford O-1269.
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Synthetic pathway for 0-1269.

Biological Activity and Experimental Protocols

0-1269 has been characterized for its interaction with cannabinoid receptors through various in
vitro and in vivo assays.

Cannabinoid Receptor Binding Affinity

The affinity of 0-1269 for the CB1 receptor was determined using a radioligand displacement

assay.
Experimental Protocol: CB1 Receptor Binding Assay

o Materials: Membranes from cells stably expressing human CB1 receptors, [?H]CP-55,940
(radioligand), 0-1269, binding buffer (50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, 0.5% BSA,
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pH 7.4).

e Procedure:

o CB1 receptor membranes are incubated with various concentrations of O-1269 and a fixed
concentration of [3H]CP-55,940.

o Non-specific binding is determined in the presence of a high concentration of an unlabeled
cannabinoid agonist (e.g., WIN 55,212-2).

o The incubation is carried out at 30°C for 90 minutes.

o The reaction is terminated by rapid filtration through glass fiber filters.

o The filters are washed with ice-cold binding buffer to remove unbound radioligand.
o The radioactivity retained on the filters is quantified by liquid scintillation counting.

o The inhibition constant (Ki) is calculated from the ICso value using the Cheng-Prusoff

equation.
Compound Receptor Ki (nM)
0-1269 CB1 32[1]

Functional Activity: [**S]GTPyS Binding Assay

The functional activity of O-1269 as a CB1 receptor agonist was assessed by measuring its
ability to stimulate the binding of [3*S]GTPyS to G-proteins coupled to the receptor.

Experimental Protocol: [3°*S]GTPyS Binding Assay

o Materials: CB1 receptor membranes, [3°*S]GTPyS, GDP, 0-1269, assay buffer (50 mM Tris-
HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4).

e Procedure:

o CBL1 receptor membranes are pre-incubated with GDP at 30°C.
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[e]

o

[¢]

[e]

Various concentrations of 0-1269 are added, followed by the addition of [3?>*S]GTPyS.
The incubation is continued at 30°C for 60 minutes.
The reaction is terminated by rapid filtration.

The amount of bound [3*S]GTPYS is determined by scintillation counting.

o Data are analyzed to determine the ECso and Emax values.

Note: Specific ECso and Emax values for 0-1269 are not readily available in the public domain

and would require access to the primary research data.
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CB1 receptor signaling pathway activated by 0-1269.
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In Vivo Activity

0-1269 has been shown to produce analgesic effects in animal models, consistent with its
agonist activity at the CB1 receptor.

Experimental Protocol: Hot Plate Test for Analgesia
e Animals: Male ICR mice.

e Procedure:

[¢]

Mice are administered 0-1269 or vehicle control via intraperitoneal injection.

[¢]

At a predetermined time after injection, each mouse is placed on a hot plate maintained at
a constant temperature (e.g., 55 = 0.5°C).

o

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

[e]

A cut-off time is established to prevent tissue damage.

(¢]

The percentage of maximal possible effect (%MPE) is calculated.

Note: Specific dose-response data for the analgesic effects of 0-1269 are not detailed in the
readily available literature.

Conclusion

0-1269 serves as an important pharmacological tool for studying the cannabinoid system. Its
discovery underscores the principle that minor structural alterations in a ligand series can lead
to a switch from antagonist to agonist activity. The synthetic route is well-defined, and its
biological activity as a partial CB1 receptor agonist is established. Further research to fully
characterize its functional profile and in vivo effects will provide a more complete understanding
of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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